molecular formula C12H16N2OS B3045807 Thiourea, N-(4-ethoxyphenyl)-N'-2-propen-1-yl- CAS No. 1142-30-9

Thiourea, N-(4-ethoxyphenyl)-N'-2-propen-1-yl-

Cat. No.: B3045807
CAS No.: 1142-30-9
M. Wt: 236.34 g/mol
InChI Key: JUYGRDKXJBNWHN-UHFFFAOYSA-N
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Description

Thiourea, N-(4-ethoxyphenyl)-N'-2-propen-1-yl- (CAS: 880-29-5) is a substituted thiourea derivative characterized by a 4-ethoxyphenyl group and an allyl (2-propen-1-yl) substituent. Its molecular formula is C₉H₁₂N₂OS, with a molecular weight of 196.27 g/mol .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-9-13-12(16)14-10-5-7-11(8-6-10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGRDKXJBNWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389073
Record name Thiourea, N-(4-ethoxyphenyl)-N'-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142-30-9
Record name N-(4-Ethoxyphenyl)-N′-2-propen-1-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(4-ethoxyphenyl)-N'-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isothiocyanate-Amine Condensation

This method involves the reaction of 4-ethoxyphenyl isothiocyanate with allylamine under mild conditions:

Procedure :

  • Dissolve 4-ethoxyphenyl isothiocyanate (1.0 equiv) in anhydrous dichloromethane.
  • Add allylamine (1.1 equiv) dropwise at 0°C under nitrogen.
  • Stir for 4–6 hours at room temperature.
  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 6 hours
Purity (HPLC) ≥98%

This method is favored for its simplicity and high atom economy.

Calcium Cyanamide-Based Synthesis (Patent US6657082B2)

The patent outlines a scalable industrial process optimized for thiourea derivatives:

Steps :

  • Slurry Formation : Combine calcium cyanamide (major portion) with water.
  • Gas Sparging : Introduce CO₂ and H₂S at pH 8.0–11.0 and 56–80°C.
  • Secondary Reactions : Add residual calcium cyanamide, followed by CO₂ at 2.0–3.33 gm moles/hour.
  • Decomposition : Treat with activated carbon, isolate via filtration, and dry at 50–70°C.

Optimized Conditions :

Parameter Range
Temperature 56–80°C
H₂S:CaCN₂ Ratio 1.1:1–1.25:1
Final Yield 70–75%

This method is cost-effective for bulk production but requires stringent pH control.

Multi-Step Synthesis via Chalcone Intermediates

A hybrid approach adapted from pyridine synthesis protocols:

Sequence :

  • Claisen-Schmidt Condensation : 4-Ethoxybenzaldehyde + acetophenone → chalcone.
  • Michael Addition : Chalcone + allylamine → 1,5-diketone intermediate.
  • Cyclization : Treat with NH₄OAc to form thiourea core.

Critical Data :

Step Catalyst Yield
Claisen-Schmidt KOH 81%
Michael Addition EtOH, 0°C 68%
Cyclization NH₄OAc 72%

This route offers modularity for structural variants but involves longer synthetic pathways.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents (DMF, DMSO): Enhance solubility of intermediates but may reduce selectivity.
  • EtOH/Water Mixtures : Improve yields in Claisen-Schmidt steps (≤82%).

Catalytic Additives

  • Acetic Acid : Accelerates thiourea formation by 30% in isothiocyanate routes.
  • Ultrasonication : Reduces reaction time in chalcone cyclization from 24h to 6h.

Comparative Analysis of Methods

Method Yield Scalability Cost
Isothiocyanate-Amine 85% Lab-scale High
Calcium Cyanamide 75% Industrial Low
Chalcone-Mediated 72% Pilot-scale Moderate

Key Trade-offs :

  • Isothiocyanate Route : High purity but expensive reagents.
  • Patent Process : Economical but energy-intensive.
  • Multi-Step Synthesis : Flexible but technically demanding.

Applications and Implications of Synthesis Methods

The choice of method depends on the intended application:

  • Pharmaceutical Intermediates : Isothiocyanate-amine condensation ensures high purity for bioactive molecules.
  • Agrochemical Production : Calcium cyanamide methods meet bulk demand for herbicides.
  • Materials Science : Chalcone-derived routes enable fine-tuning of electronic properties.

Future research should explore biocatalytic routes and continuous-flow systems to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-ethoxyphenyl)-N’-2-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives with different substituents.

Scientific Research Applications

Thiourea, N-(4-ethoxyphenyl)-N’-2-propen-1-yl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, N-(4-ethoxyphenyl)-N’-2-propen-1-yl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituted thioureas exhibit diverse properties depending on their functional groups. A comparison of key analogs is provided below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Thiourea, N-(4-ethoxyphenyl)-N'-allyl- 4-Ethoxyphenyl, Allyl 196.27 High lipophilicity (ethoxy group)
N-Allyl-N'-(4-chlorophenyl)thiourea 4-Chlorophenyl, Allyl 224.72 Enhanced stability (Cl substituent)
N-(4-Methylbenzoyl)-N'-(4-chlorophenyl)thiourea 4-Methylbenzoyl, 4-Chloro 318.80 Antibacterial, Antifungal
N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea Cyclohexyl, 4-Nitrobenzoyl 333.42 Anticancer, Chelating agent
  • Steric Effects : The allyl group is less bulky than cyclohexyl or benzoyl substituents, possibly improving solubility and reactivity .
  • Lipophilicity : Ethoxy and allyl groups contribute to moderate lipophilicity, which may influence membrane permeability in biological systems .

Structural and Crystallographic Insights

  • Tautomerism : highlights that N-(4-ethoxyphenyl)thioureas can exist as tautomeric mixtures (e.g., thione-thiol forms), affecting reactivity and intermolecular interactions .
  • Hydrogen Bonding : In N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, intra- and intermolecular N–H···O/S hydrogen bonds stabilize the crystal lattice, a feature likely shared by the target compound due to its ethoxy group .

Biological Activity

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, antibacterial, and antifungal properties. This article focuses on the biological activity of the compound Thiourea, N-(4-ethoxyphenyl)-N'-2-propen-1-yl-, exploring its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of Thiourea, N-(4-ethoxyphenyl)-N'-2-propen-1-yl- typically involves the reaction of 4-ethoxyphenyl isothiocyanate with an appropriate amine. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound. For example, the presence of characteristic stretching vibrations in the IR spectrum can indicate the formation of thiourea functional groups.

Biological Activity Overview

The biological activities of thiourea derivatives have been extensively studied. The following table summarizes key findings related to the biological activity of Thiourea derivatives in various studies:

Activity Target Findings Reference
AntiviralMurine NorovirusEC50 values higher than 0.3 µM; compounds showed significant antiviral activity.
AnticancerVarious Cancer Cell LinesPercent proliferation over 61% for PC-3, A549, HeLa, HT-29, MCF-7 cell lines.
AntibacterialGram-positive and Gram-negative bacteriaExhibited broad-spectrum antibacterial activity against Bacillus cereus and Escherichia coli.
AntifungalVarious Fungal StrainsDemonstrated antifungal properties with specific inhibition rates against tested strains.

Case Studies

  • Antiviral Activity : A study evaluated various thiourea derivatives against viral strains including Chikungunya and Yellow Fever. The synthesized compounds exhibited notable antiviral effects with EC50 values indicating effectiveness at low concentrations .
  • Anticancer Potential : Research has shown that thiourea derivatives can inhibit cell proliferation in multiple cancer cell lines. For instance, compounds derived from thioureas were tested on MCF-7 breast cancer cells and showed significant antiproliferative effects compared to control groups .
  • Antibacterial Efficacy : In a study assessing antibacterial properties, several thiourea derivatives were tested against both Gram-positive and Gram-negative bacteria. Compounds demonstrated effective inhibition against strains like Staphylococcus aureus and Salmonella typhi at concentrations as low as 6 mg/mL .

Research Findings

Recent studies have highlighted the mechanism of action for some thiourea derivatives. For example:

  • Mechanism Insights : Thioureas may exert their anticancer effects through the induction of apoptosis in cancer cells or by inhibiting specific enzymatic pathways crucial for tumor growth .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the thiourea structure can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or reduce potency against specific targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-N'-allylthiourea, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-ethoxyphenylamine and allyl isothiocyanate under inert conditions (e.g., nitrogen atmosphere). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Purification via recrystallization using ethanol/water mixtures improves purity (>95%) . Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate 3:1) ensures intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this thiourea derivative?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and allyl groups (δ 5.1–5.9 ppm for vinyl protons).
  • IR : Strong absorption bands at ~1250 cm1^{-1} (C=S stretch) and ~3350 cm1^{-1} (N-H stretch) confirm thiourea functionality .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 237.08) .

Q. How does solvent polarity influence the compound’s stability during storage and handling?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation via hydrolysis. Stability tests under varying humidity (20–80% RH) and temperature (4–40°C) show optimal storage in anhydrous ethanol at 4°C, with periodic FT-IR monitoring to detect thione-to-thiol tautomerization .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The allyl group acts as a directing ligand in palladium-catalyzed Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-311+G(d,p)) reveal electron density redistribution at the thiourea sulfur, facilitating oxidative addition. Kinetic studies (UV-vis monitoring) show a rate-limiting step involving Pd(0)-thiourea complex formation . Control experiments with substituted aryl groups (e.g., 4-methyl vs. 4-ethoxy) highlight electronic effects on reaction efficiency .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor in drug discovery?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina simulations with EGFR kinase (PDB: 1M17) identify hydrogen bonds between the thiourea moiety and Lys745/Met793 residues.
  • MD Simulations : GROMACS-based 100 ns trajectories assess binding stability, with RMSD < 2.0 Å indicating favorable interactions .
  • QSAR : Hammett σ values for the 4-ethoxy substituent correlate with inhibitory potency (IC50_{50}), validated via in vitro assays on cancer cell lines .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

  • Methodological Answer : Slow evaporation from DMF/water (1:3) at 25°C yields single crystals suitable for X-ray analysis. Challenges include polymorphism due to flexible allyl groups. Cryocooling (100 K) and using synchrotron radiation (λ = 0.71073 Å) enhance data resolution. Disorder modeling (SHELXL) refines allyl group orientation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s antioxidant activity in different assay systems?

  • Methodological Answer : Discrepancies between DPPH (cell-free) vs. SOD (cellular) assays arise from solubility and membrane permeability factors. Normalize data to intracellular glutathione levels and use standardized positive controls (e.g., ascorbic acid). Meta-analysis of IC50_{50} values across studies (e.g., 12–45 μM range) identifies pH and solvent (DMSO vs. PBS) as critical variables .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this thiourea compound?

  • Methodological Answer :

  • Synthesis : Adopt Schlenk-line techniques to exclude moisture. Document reaction times, solvent batches, and cooling rates.
  • Biological Testing : Use triplicate samples in cell-based assays (e.g., MTT) with vehicle controls (0.1% DMSO). Validate purity via HPLC (C18 column, 90:10 MeOH/H2_2O) before testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiourea, N-(4-ethoxyphenyl)-N'-2-propen-1-yl-
Reactant of Route 2
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Thiourea, N-(4-ethoxyphenyl)-N'-2-propen-1-yl-

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